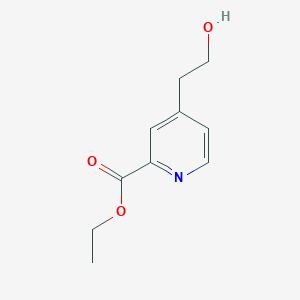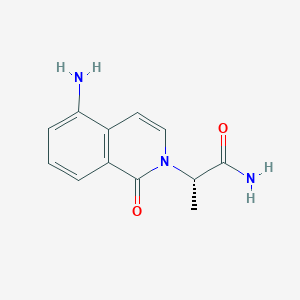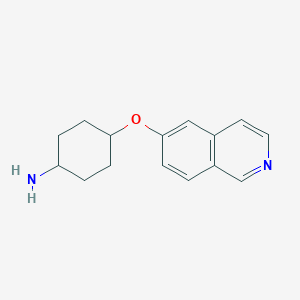![molecular formula C6H6N2OS B8688322 {imidazo[4,3-b][1,3]thiazol-3-yl}methanol](/img/structure/B8688322.png)
{imidazo[4,3-b][1,3]thiazol-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{imidazo[4,3-b][1,3]thiazol-3-yl}methanol is a heterocyclic compound that features both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {imidazo[4,3-b][1,3]thiazol-3-yl}methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with formaldehyde and formic acid under acidic conditions to form the imidazo[5,1-b]thiazole ring system . Another method involves the use of microwave irradiation to facilitate the cyclization process, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as the use of biodegradable solvents and catalysts, can make the industrial production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
{imidazo[4,3-b][1,3]thiazol-3-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole and thiazole rings can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of hydrogenated imidazo[5,1-b]thiazole derivatives.
Substitution: Formation of various substituted imidazo[5,1-b]thiazole derivatives with different functional groups.
Scientific Research Applications
{imidazo[4,3-b][1,3]thiazol-3-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its potential therapeutic properties, including its use in drug design and development.
Industry: Used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of {imidazo[4,3-b][1,3]thiazol-3-yl}methanol involves its interaction with various molecular targets and pathways. For example, it can bind to DNA and inhibit the activity of topoisomerase enzymes, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity . Additionally, the compound can interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
{imidazo[4,3-b][1,3]thiazol-3-yl}methanol can be compared with other similar compounds, such as:
Imidazo[2,1-b]thiazoles: These compounds have a similar ring structure but differ in the position of the nitrogen and sulfur atoms.
Imidazo[1,5-c]thiazoles: These compounds have a different arrangement of the imidazole and thiazole rings.
Imidazo[1,2-c]thiazoles: These compounds have a different connectivity between the imidazole and thiazole rings.
The uniqueness of this compound lies in its specific ring structure and the presence of the hydroxymethyl group, which can impart unique chemical and biological properties .
Properties
Molecular Formula |
C6H6N2OS |
|---|---|
Molecular Weight |
154.19 g/mol |
IUPAC Name |
imidazo[5,1-b][1,3]thiazol-3-ylmethanol |
InChI |
InChI=1S/C6H6N2OS/c9-2-5-3-10-6-1-7-4-8(5)6/h1,3-4,9H,2H2 |
InChI Key |
GGAIHFLAFATQRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N(C=N1)C(=CS2)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

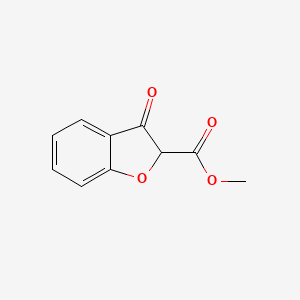
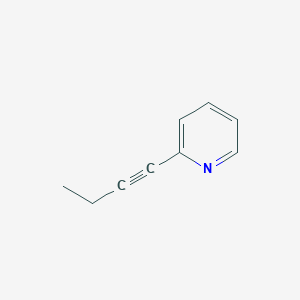
![{4-[(3-Bromopyridin-2-yl)oxy]cyclohexyl}amine](/img/structure/B8688260.png)
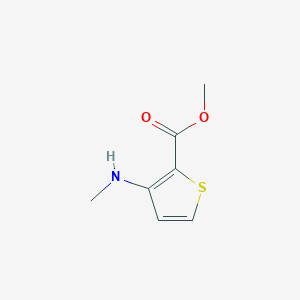

![(-)-{[7-(4-Chloro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}amine](/img/structure/B8688288.png)

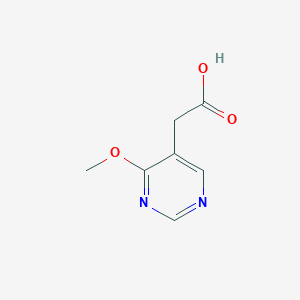
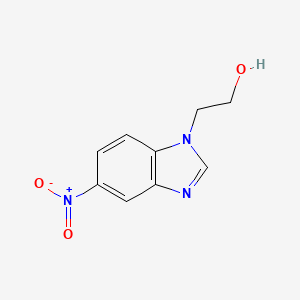
![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B8688338.png)
